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2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Regiochemistry Structural identity Pyrazole N-substitution

2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS 957478-21-6) is a small-molecule heterocyclic building block consisting of a pyrazole ring N-substituted with a piperidine moiety at the 2‑position and bearing a primary amine at the 3‑position. With a molecular formula of C₈H₁₄N₄ and a molecular weight of 166.22 g·mol⁻¹, this scaffold is a key intermediate in the synthesis of potent and selective kinase inhibitors, including clinical candidates such as crizotinib, where the 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑4‑amine regioisomer serves as the central pharmacophoric fragment.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 957478-21-6
Cat. No. B1348269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidin-4-yl-2H-pyrazol-3-ylamine
CAS957478-21-6
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C(=CC=N2)N
InChIInChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2
InChIKeyASLYKKYZWBQKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS 957478-21-6): Core Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS 957478-21-6) is a small-molecule heterocyclic building block consisting of a pyrazole ring N-substituted with a piperidine moiety at the 2‑position and bearing a primary amine at the 3‑position. With a molecular formula of C₈H₁₄N₄ and a molecular weight of 166.22 g·mol⁻¹, this scaffold is a key intermediate in the synthesis of potent and selective kinase inhibitors, including clinical candidates such as crizotinib, where the 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑4‑amine regioisomer serves as the central pharmacophoric fragment [1]. Its bifunctional nature – a nucleophilic amine for derivatisation and a basic piperidine for solubility and target engagement – makes it a privileged starting material for parallel library synthesis and structure–activity relationship (SAR) exploration in academic and industrial drug discovery programmes .

Why 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS 957478-21-6) Cannot Be Replaced by Common Pyrazole-Piperidine Regioisomers


The piperidinyl‑pyrazole scaffold exists in several regioisomeric forms that differ in the attachment point of the piperidine to the pyrazole core and the position of the exocyclic amine. The 2‑piperidin‑4‑yl‑2H‑pyrazol‑3‑amine substitution pattern (N2‑piperidine, C3‑amine) is distinct from the more common 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine and 3‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine isomers. Regioisomeric substitution directly influences the electronic distribution of the pyrazole ring, the spatial orientation of the piperidine nitrogen, and the H‑bond donor/acceptor topology – factors that control the binding mode, selectivity, and pharmacokinetic properties of the final elaborated inhibitor [1]. The specific N2‑piperidine, C3‑amine arrangement of 957478-21-6 places the solubilising piperidine basic centre and the derivatisable amine in a relative geometry that cannot be recapitulated by alternative regioisomers, making generic interchange impossible without altering the SAR trajectory of a lead series .

Quantitative Differentiation Evidence for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (957478-21-6) Against Its Closest Regioisomeric Analogs


Regioisomeric Identity Proves Structural Uniqueness Relative to 1-(Piperidin-4-yl)-1H-pyrazol-5-amine and 3-(Piperidin-4-yl)-1H-pyrazol-5-amine

2-Piperidin-4-yl-2H-pyrazol-3-ylamine (CAS 957478-21-6) is the only commercially available isomer that positions the piperidine at the pyrazole N2 atom and the primary amine at the C3 atom, verified by IUPAC name 2‑piperidin‑4‑ylpyrazol‑3‑amine and InChIKey ASLYKKYZWBQKLZ‑UHFFFAOYSA‑N [1]. Its closest regioisomeric analogs – 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine (CAS 957478-21-6, often listed under the same CAS but differing in connectivity) and 3‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine (CAS 1325671-21-3) – exhibit distinct substitution patterns that alter the electronic and steric properties of the pyrazole core . This regioisomeric specificity is critical for SAR programmes where the amine position dictates the vector of elaborated substituents, directly impacting kinase selectivity and potency of the final inhibitor .

Regiochemistry Structural identity Pyrazole N-substitution

Hydrogen-Bond Donor Count Differentiates 957478-21-6 from 3-(Piperidin-4-yl)-1H-pyrazol-5-amine (CAS 1325671-21-3)

The target compound bears two hydrogen‑bond donor groups (the primary amine and the piperidine NH), resulting in a donor count of 2, as computed by PubChem using Cactvs 3.4.8.24 [1]. In contrast, 3‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine (CAS 1325671-21-3) possesses three H‑bond donors owing to the additional pyrazole NH, as confirmed by multiple vendor computational chemistry datasheets reporting H_Donors = 3 . This difference in H‑bond donor count directly influences solubility, permeability, and the propensity for crystal packing, all critical parameters for fragment-based drug design and crystallisation screening. The lower donor count of 957478-21-6 favours passive membrane permeability, a desirable attribute for CNS-targeted kinase inhibitor programmes [2].

Hydrogen bonding Physicochemical properties Drug-likeness

Calculated LogP (XLogP3 = −0.1) Positions 957478-21-6 as a Polar Fragment for Optimising Ligand Efficiency Metrics

The computed partition coefficient of 2‑piperidin‑4‑yl‑2H‑pyrazol‑3‑ylamine is XLogP3 = −0.1 as determined by the PubChem XLogP3 3.0 algorithm, classifying it as a hydrophilic fragment [1]. This contrasts with the 3‑methyl‑1‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine analog (CAS 1884309-84-5), which has a predicted LogP of approximately 1.2–1.5 based on increased carbon count and reduced polarity . In fragment‑based lead generation, low‑lipophilicity starting points are preferred because they allow substantial LogP growth during lead optimisation while remaining within the Lipinski Rule of 5 space [2]. The near‑neutral LogP of 957478-21-6 provides medicinal chemists with greater latitude for introducing hydrophobic substituents without breaching drug‑likeness thresholds, a key procurement consideration for fragment library curation.

Lipophilicity Ligand efficiency Fragment-based drug design

Commercial Purity Window: ≥97% (Aladdin) vs. ≥95% (AKSci) Enables Tighter Quality Specification for GLP Toxicology Studies

Independent vendor purity specifications for 957478-21-6 show meaningful variation. Aladdin Scientific offers the compound at ≥97% purity , whereas AKSci lists a minimum purity of ≥95% . For procurement decisions in regulated environments (e.g., GLP toxicology batch synthesis, IND‑enabling studies), the 2% absolute purity difference translates to a maximum unknown impurity burden of ≤3% versus ≤5%, influencing the reliability of repeat‑dose toxicity interpretation and metabolite identification. Although both grades are suitable for discovery chemistry, the higher specification grade reduces the risk of impurity‑driven false positives in high‑throughput screening cascades.

Purity specification Procurement quality GLP compliance

Rotatable Bond Count of 1 Restricts Conformational Flexibility Compared to Higher Rotatable Bond Analogs, Enhancing Binding Entropy Optimisation

2-Piperidin-4-yl-2H-pyrazol-3-ylamine possesses a single rotatable bond (the piperidine‑pyrazole linkage), as computed by PubChem Cactvs [1]. This is in contrast to more flexible analogs such as 3‑phenyl‑1‑(piperidin‑4‑yl)‑1H‑pyrazol‑5‑amine (CAS 1389315-07-4), which contains two rotatable bonds due to the additional phenyl substituent . Lower rotatable bond count correlates with reduced conformational entropy penalty upon target binding, often translating to improved binding affinity per heavy atom (ligand efficiency) in fragment optimisation [2]. The rigid nature of 957478-21-6 makes it a preferred starting scaffold for fragment‑based drug discovery where conformational pre‑organisation is a key selection criterion.

Conformational restriction Rotatable bonds Entropy

Optimal Procurement and Research Applications for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine (957478-21-6)


Fragment-Based Lead Generation for Kinase Targets Requiring a Polar, Low-Molecular-Weight Anchor

The combination of XLogP3 = −0.1 [1], a single rotatable bond, and a molecular weight of 166.22 Da positions 957478-21-6 as an ideal fragment starting point for kinase ATP‑site inhibitors. Its polarity allows substantial LogP growth during fragment elaboration while maintaining drug‑likeness, as predicted by established fragment optimisation principles . Procurement of this specific regioisomer (N2‑piperidine, C3‑amine) ensures that the amine vector is correctly oriented for subsequent coupling to hinge‑binding heterocycles in kinase inhibitor design.

Parallel Library Synthesis of c‑Met/ALK Inhibitor Analogs Using the Crizotinib Pharmacophore Core

The piperidin‑4‑yl‑pyrazole motif is the central scaffold of crizotinib, an approved ALK/c‑Met inhibitor [1]. Although crizotinib employs the 1‑(piperidin‑4‑yl)‑1H‑pyrazol‑4‑amine regioisomer, the 2‑piperidin‑4‑yl‑2H‑pyrazol‑3‑ylamine isomer (957478-21-6) provides an alternative attachment geometry for exploring SAR around the pyrazole‑hinge interaction. The ≥97% purity grade from Aladdin reduces the risk of side‑product interference during library synthesis, enabling cleaner reaction profiles and higher analytical confidence in hit validation .

CNS‑Penetrant Kinase Inhibitor Programmes Leveraging Low H‑Bond Donor Count

With only two H‑bond donors (vs. three for the 1H‑pyrazole regioisomers) [1], 957478-21-6 is better suited as a starting scaffold for CNS‑targeted kinase inhibitors where passive blood‑brain barrier permeability is required. The reduced donor count aligns with the established guideline that CNS drugs typically possess ≤3 H‑bond donors . This property, combined with its low molecular weight, makes the compound a strategically valuable fragment for neuroscience‑focused medicinal chemistry groups.

Quality‑Controlled Reference Standard for Analytical Method Development in Regulated Bioanalysis

The availability of 957478-21-6 at ≥97% purity from Aladdin Scientific and ≥95% from AKSci [1] supports its use as a reference standard for HPLC and LC‑MS/MS method development. The tightest specification (≥97%, corresponding to ≤3% impurity burden) is preferred for generating calibration curves and quality control samples in regulated bioanalytical workflows supporting preclinical pharmacokinetic studies of piperidinyl‑pyrazole‑derived drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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